The compound can be classified as follows:
The synthesis of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide typically involves multiple steps, often starting from commercially available piperidine derivatives. The following outlines a general synthetic route:
The molecular structure of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide can be represented through various structural depictions:
InChI=1S/C11H20N2O2/c1-8(12)14-9-3-5-10(13)6-4-9/h9H,3-7H2,1-2H3,(H,12,14)
This structure features:
The compound's structure allows for potential interactions with biological targets due to its polar and non-polar regions, making it suitable for various applications in medicinal chemistry.
The primary chemical reactions involving 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide include:
The mechanism of action for 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide is closely related to its interaction with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs).
This mechanism suggests that compounds similar to this may stabilize EETs and modulate inflammatory responses, making them potential candidates for therapeutic applications.
The physical and chemical properties of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
These properties indicate that the compound has moderate solubility characteristics typical for amides and piperidine derivatives.
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide has several scientific applications:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0